![molecular formula C9H9ClN2S B2569109 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine CAS No. 1989671-36-4](/img/structure/B2569109.png)
7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This class of compounds is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a sulfur source, such as thiourea or elemental sulfur. The reaction conditions often include heating the mixture under reflux in a suitable solvent, such as ethanol or acetic acid, for several hours. The resulting product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification systems, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated imidazopyridine.
Substitution: Amino or thio-substituted imidazopyridine derivatives.
Scientific Research Applications
7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethylsulfanyl groups contribute to its binding affinity and selectivity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their antimicrobial and anticancer activities.
Imidazo[4,5-c]pyridines: Exhibits notable cytotoxic activity by selectively inhibiting kinase activity.
Imidazo[5,1-a]quinolones: Used in the development of optoelectronic devices and sensors.
Uniqueness
7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine stands out due to its unique combination of a chloro substituent and an ethylsulfanyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
7-chloro-3-ethylsulfanylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-2-13-9-11-6-8-5-7(10)3-4-12(8)9/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELVOKAJEVAWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C2N1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
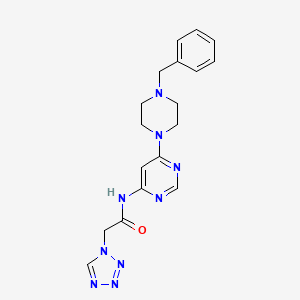
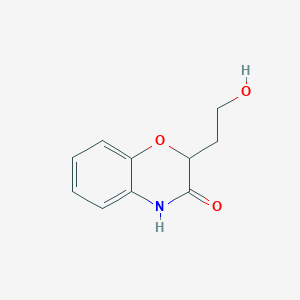
![2-[(2H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2569031.png)
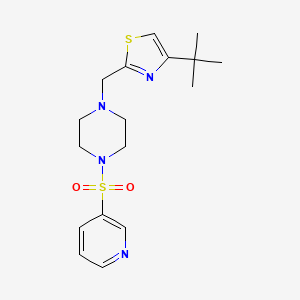
![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569033.png)
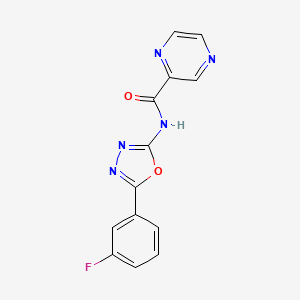
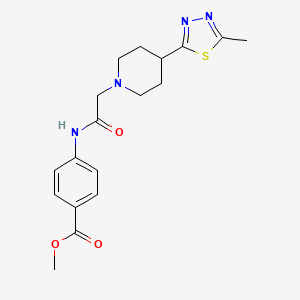
![4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2569040.png)
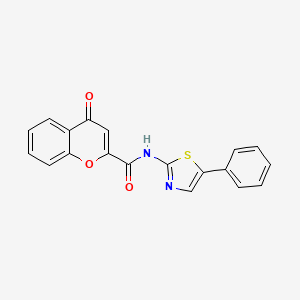
![N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2569042.png)
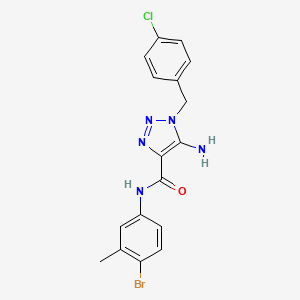
![4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2569045.png)
![5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2569046.png)
![N-benzyl-3-ethyl-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2569049.png)
